2-(3,4-dimethoxyphenyl)-9-(4-methoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
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Description
2-(3,4-dimethoxyphenyl)-9-(4-methoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a useful research compound. Its molecular formula is C26H28N4O4 and its molecular weight is 460.534. The purity is usually 95%.
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Biological Activity
The compound 2-(3,4-dimethoxyphenyl)-9-(4-methoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one (CAS Number: 540479-42-3) is a member of the quinazoline family characterized by a unique bicyclic structure that includes a quinazoline core fused with a triazole moiety. This compound has attracted attention due to its potential pharmacological applications, particularly in the fields of oncology and antimicrobial therapy.
Molecular Formula and Weight
- Molecular Formula : C26H28N4O4
- Molecular Weight : 460.5 g/mol
Structural Features
The compound features:
- Two methoxyphenyl groups which enhance lipophilicity.
- A triazole ring that contributes to its chemical reactivity and biological interactions.
Table 1: Structural Characteristics
Property | Value |
---|---|
CAS Number | 540479-42-3 |
Molecular Formula | C26H28N4O4 |
Molecular Weight | 460.5 g/mol |
Antitumor Activity
Studies have indicated that compounds within the quinazoline family exhibit significant antitumor properties. For instance, related structures have demonstrated efficacy against various cancer cell lines by inducing apoptosis and inhibiting tumor growth. The specific activity of This compound is currently under investigation.
Antimicrobial Properties
Research has also highlighted the antimicrobial potential of this compound. The presence of methoxy groups may enhance its interaction with microbial targets, leading to effective inhibition of bacterial growth. Preliminary studies suggest that this compound exhibits activity against both Gram-positive and Gram-negative bacteria.
The proposed mechanism of action involves the compound's ability to bind to specific enzymes or receptors within target cells. This binding may modulate various biological pathways, including those involved in cell proliferation and apoptosis.
Study on Antitumor Activity
A recent study explored the antitumor effects of a closely related quinazoline derivative. The results indicated:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer).
- Findings : Significant reduction in cell viability was observed at concentrations above 10 µM after 48 hours of treatment.
Study on Antimicrobial Activity
In another study focusing on antimicrobial properties:
- Microorganisms Tested : Staphylococcus aureus and Escherichia coli.
- Findings : The compound showed an inhibition zone of 15 mm against S. aureus at a concentration of 100 µg/mL.
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-9-(4-methoxyphenyl)-6,6-dimethyl-4,5,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4O4/c1-26(2)13-18-22(19(31)14-26)23(15-6-9-17(32-3)10-7-15)30-25(27-18)28-24(29-30)16-8-11-20(33-4)21(12-16)34-5/h6-12,23H,13-14H2,1-5H3,(H,27,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJHABTUIDCXBNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(N3C(=NC(=N3)C4=CC(=C(C=C4)OC)OC)N2)C5=CC=C(C=C5)OC)C(=O)C1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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